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Abstract
The field of gene therapy is rapidly advancing, with lipid nanoparticles (LNPs) emerging as a

leading platform for the delivery of nucleic acid-based therapeutics. Central to the success of

these LNPs are ionizable lipids, which play a pivotal role in cargo encapsulation, stability, and

endosomal escape. This whitepaper provides a comprehensive technical overview of 4A3-SC7,

a proprietary, branched-tail ionizable lipid that is a critical component of the innovative Selective

Organ Targeting (SORT) LNP platform. We will delve into the structure and function of 4A3-
SC7, its role in facilitating high-efficiency in vivo gene editing, and the experimental

methodologies underpinning its development and application. This guide is intended to be a

valuable resource for researchers and professionals in the field of drug development, offering

detailed insights into a key enabling technology for the next generation of genetic medicines.

Structure of 4A3-SC7
4A3-SC7 is a synthetic, ionizable cationic lipid specifically engineered for the formulation of

lipid nanoparticles for nucleic acid delivery. Its structure is characterized by a unique branched-

tail architecture designed to enhance the encapsulation of large mRNA molecules and facilitate

their escape from endosomes.
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Property Value

CAS Number 1857340-77-2

Molecular Formula C71H131N3O16S4

Molecular Weight 1411.07 g/mol

Purity ≥95%

Solubility Soluble in methyl acetate (≥10 mg/ml)

The core of 4A3-SC7 is a polymer of 4A3 amine, which provides the ionizable headgroup. This

headgroup is crucial for its pH-sensitive charge, remaining largely neutral at physiological pH

and becoming protonated in the acidic environment of the endosome. This property is

fundamental to its function in mRNA delivery.

Function and Mechanism of Action
The primary function of 4A3-SC7 is to serve as the core ionizable lipid in LNP formulations,

enabling the efficient in vivo delivery of mRNA, particularly for gene editing applications. Its

unique branched-tail structure is critical for stabilizing LNPs that encapsulate large RNA

payloads, such as those required for base editors.[1][2]

The mechanism of action for 4A3-SC7-containing LNPs in delivering their mRNA cargo to the

cytoplasm of target cells can be described as a multi-step process:

Encapsulation: During LNP formulation at a low pH, the amine headgroup of 4A3-SC7 is

positively charged, facilitating the encapsulation of the negatively charged mRNA cargo.

Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. At

physiological pH, the surface charge of the LNPs is near-neutral, which helps to reduce

clearance by the immune system and prolong circulation time.

Cellular Uptake: LNPs are taken up by target cells, primarily through endocytosis.

Endosomal Escape: As the endosome matures, its internal pH drops. This acidic

environment protonates the 4A3-SC7 headgroup, leading to a net positive charge on the

lipid. This positive charge facilitates electrostatic interactions with the negatively charged
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lipids of the endosomal membrane. This interaction is believed to induce a transition from a

bilayer to a hexagonal (HII) phase, disrupting the endosomal membrane and allowing the

mRNA cargo to be released into the cytoplasm.
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Figure 1: Signaling pathway of 4A3-SC7 mediated endosomal escape.

Application in Dual SORT LNPs for Multi-Organ
Base Editing
A significant application of 4A3-SC7 is in the "Dual SORT LNP" platform, a novel delivery

system designed for simultaneous and precise base editing in both the liver and the lungs. This

technology holds promise for treating genetic diseases that affect multiple organs, such as

Alpha-1 antitrypsin deficiency (AATD).

In this system, 4A3-SC7 is a key component of the liver-targeting SORT LNPs. These LNPs

have demonstrated remarkable efficacy in a mouse model of AATD (PiZ mice), achieving

durable correction of the disease-causing SERPINA1 mutation.

Quantitative In Vivo Efficacy Data
The following table summarizes the key quantitative outcomes from the in vivo application of

4A3-SC7-containing Liver SORT LNPs in the PiZ mouse model of AATD.
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Parameter Result Organ/Cell Type

Base Correction Efficiency 40% Liver Cells

Duration of Stable Editing 32 weeks Liver

Reduction in Z-A1AT Levels >80% Liver

Neutrophil Elastase Inhibition 89%
Lung Bronchoalveolar Lavage

Fluid

These results highlight the high efficiency and long-lasting effects of gene editing enabled by

the 4A3-SC7-based delivery system.

LNP Formulation and Characterization
The Liver SORT LNPs are formulated with a specific molar ratio of lipids to achieve their

targeting and functional properties.

Component Molar Percentage (%)

4A3-SC7 (Ionizable Lipid) 15.04

DOPE (Helper Lipid) 23.04

Cholesterol 38.72

DMG-PEG2000 (PEG-Lipid) 3.2

4A3-Cit (Liver-Targeting Lipid) 20

The resulting LNPs exhibit physicochemical properties suitable for in vivo applications.

Property Value

Size (Diameter) ~74 nm

Polydispersity Index (PDI) 0.17

Encapsulation Efficiency 87%
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Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of a

closely related ionizable lipid, 4A3-SC8, the formulation of SORT LNPs, and the in vivo

evaluation of gene editing efficacy. Due to the proprietary nature of 4A3-SC7, a specific

synthesis protocol is not publicly available. However, the protocol for 4A3-SC8, which shares

the same 4A3 amine core, provides a representative example of the synthesis process.

Synthesis of 4A3-SC8 Ionizable Lipid (Representative
Protocol)
The synthesis of 4A3-SC8 involves a sequential aza- and sulfa-Michael addition of the 4A3

amino core with SC8 alkyl branches via an asymmetric and degradable monomer.

Materials:

4A3 amine core

2-(acryloyloxy)ethyl methacrylate (AEMA)

SC8 alkyl thiol

Triethylamine (TEA)

Chloroform (CHCl3)

Butylated hydroxytoluene (BHT)

Dimethylphenylphosphine (DMPP)

Procedure:

Aza-Michael Addition:

Dissolve the 4A3 amine core in chloroform.

Add AEMA and a catalytic amount of DMPP.
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Stir the reaction at room temperature until completion, monitoring by TLC.

Purify the intermediate product by column chromatography.

Sulfa-Michael Addition:

Dissolve the purified intermediate in chloroform.

Add the SC8 alkyl thiol and triethylamine.

Stir the reaction at room temperature until completion.

Purify the final 4A3-SC8 product by column chromatography.
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Step 1: Aza-Michael Addition

Step 2: Sulfa-Michael Addition

4A3 Amine Core + AEMA

Stir with DMPP in Chloroform

Column Chromatography

Purified Intermediate
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Figure 2: Representative synthesis workflow for a 4A3-series ionizable lipid.
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Formulation of SORT LNPs (Microfluidic Mixing Method)
Materials:

4A3-SC7, DOPE, Cholesterol, DMG-PEG2000, and 4A3-Cit dissolved in ethanol at

appropriate concentrations.

mRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 3.0).

Microfluidic mixing device.

Procedure:

Prepare the lipid mixture in ethanol according to the molar ratios specified in Table 3.

Prepare the mRNA solution in the aqueous buffer.

Set up the microfluidic mixing device with appropriate flow rates for the lipid and mRNA

solutions.

Initiate the mixing process, allowing for the rapid and controlled formation of LNPs.

Collect the resulting LNP solution.

Dialyze the LNP solution against a physiological buffer (e.g., PBS) to remove ethanol and

raise the pH.

Sterile-filter the final LNP formulation.

In Vivo Base Editing in PiZ Mice
Animals:

PiZ transgenic mouse model of Alpha-1 antitrypsin deficiency.

Procedure:

Administer the 4A3-SC7 Liver SORT LNPs encapsulating the base editor mRNA to the PiZ

mice via intravenous (IV) injection.
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Monitor the animals for the duration of the study (e.g., 32 weeks).

At specified time points, collect blood samples for analysis of Z-A1AT levels.

At the end of the study, euthanize the animals and harvest tissues (liver and lungs).

Analyze liver tissue for base editing efficiency using genomic DNA sequencing.

Perform Periodic Acid-Schiff with diastase (PAS-D) staining on liver sections to assess the

reduction of pathological protein aggregates.

Collect bronchoalveolar lavage fluid (BALF) from the lungs and measure neutrophil elastase

inhibition activity and quantify functional human A1AT by mass spectrometry.

Analysis

PiZ Mouse Model

IV Injection of
4A3-SC7 SORT LNPs

Long-term Monitoring
(up to 32 weeks)

Blood Sampling:
Z-A1AT Levels

Tissue Harvest:
Liver & Lungs
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Base Editing Efficiency
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Figure 3: Experimental workflow for in vivo base editing in PiZ mice.
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Conclusion
4A3-SC7 represents a significant advancement in the field of ionizable lipids for nucleic acid

delivery. Its unique branched-tail structure and its successful integration into the SORT LNP

platform have enabled unprecedented levels of in vivo gene editing efficiency and durability in a

preclinical model of a multi-organ genetic disease. The data presented in this whitepaper

underscore the potential of 4A3-SC7 as a key component in the development of novel gene

therapies. As research in this area continues, it is anticipated that 4A3-SC7 and similar

rationally designed ionizable lipids will play an increasingly important role in translating the

promise of genomic medicine into clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bioengineer.org [bioengineer.org]

2. Publications – Daniel Siegwart Laboratory at UT Southwestern Medical Center
[siegwartlab.com]

To cite this document: BenchChem. [4A3-SC7: A Key Ionizable Lipid for Targeted In Vivo
Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573853#structure-and-function-of-4a3-sc7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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